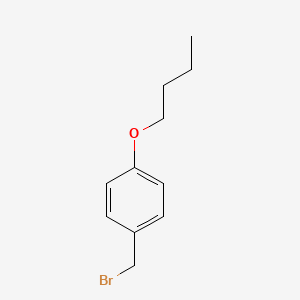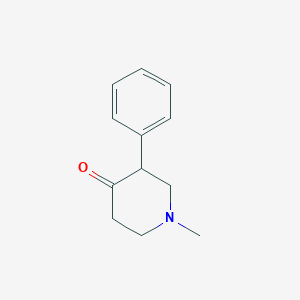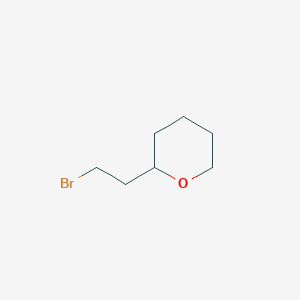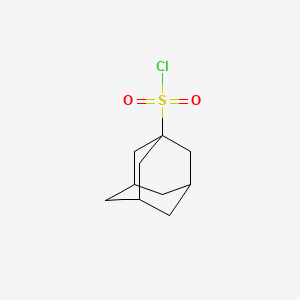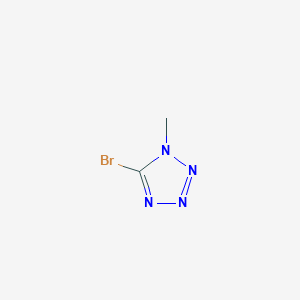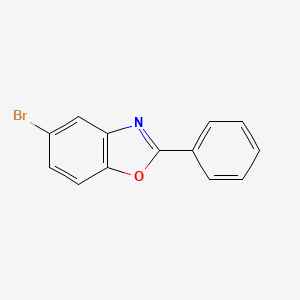
5-Bromo-2-phenyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Bromo-2-phenyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic compound with an oxygen and a nitrogen atom in a fused benzene ring system. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves the use of Gaussian09 software for optimization of the molecular structure and vibrational frequencies, indicating a computational approach to understanding the synthesis process . Similarly, the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives demonstrates the versatility of brominated benzoxazole compounds and their potential for antifungal applications .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is often characterized using techniques such as X-ray crystallography, NMR, and computational methods. For example, the molecular structure of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole has been investigated using both experimental and theoretical methods, providing insights into the optimized geometry and potential energy distribution . Similarly, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been elucidated using X-ray single-crystal analysis and compared with computational models .
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions. The selective esterification of benzylic alcohols under Mitsunobu conditions using azoisoxazole reagents is one example of the chemical reactivity of related compounds . Additionally, the synthesis of biaryl-type 1,3-benzazaphospholes involves the reaction of N-acyl-2-bromoanilides with triethyl phosphite, showcasing the reactivity of brominated anilides, which are structurally related to benzoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives, such as vibrational frequencies, molecular electrostatic potential, and nonlinear optical effects, are often studied to understand their behavior and potential applications. The compound 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole has been shown to have high first hyperpolarizability, indicating its suitability for nonlinear optical studies . The 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been found to have greater nonlinear optical properties than urea, suggesting its potential in NLO applications .
Applications De Recherche Scientifique
-
- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
-
- Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .
- They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
- A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal and anticancer activities .
- The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .
- Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
-
- A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .
- The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology .
-
- An iron-catalyzed hydrogen transfer strategy for the reductive condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles in very good yields .
- Furthermore, the reaction system was successfully extended to the synthesis of benzothiazoles and benzimidazoles .
Propriétés
IUPAC Name |
5-bromo-2-phenyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNVYMPQOWYSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500185 |
Source


|
| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenyl-1,3-benzoxazole | |
CAS RN |
69918-19-0 |
Source


|
| Record name | 5-Bromo-2-phenyl-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

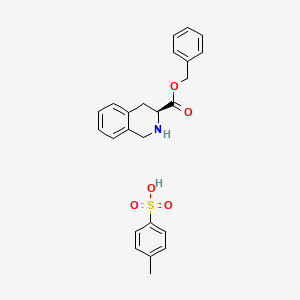
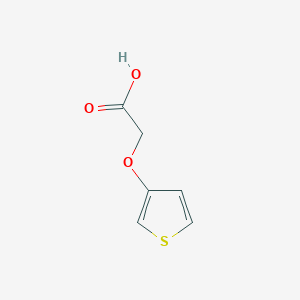
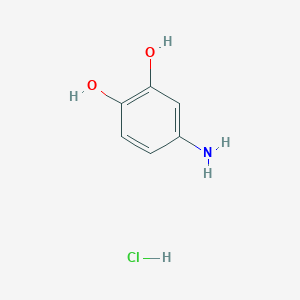
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)

